![molecular formula C24H36O4 B13814856 Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) is a steroidal compound that belongs to the class of androstanoids. It is characterized by its unique structure, which includes a hydroxyl group at the 7th position and an oxopentyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) typically involves multi-step reactions. One common method includes the following steps:
Formation of the core structure: The initial step involves the formation of the androstane core structure through a series of reactions, including cyclization and reduction.
Introduction of the hydroxyl group: The hydroxyl group at the 7th position is introduced using specific reagents such as sodium tetrahydroborate in ethanol.
Attachment of the oxopentyl group: The oxopentyl group is attached at the 3rd position through esterification reactions using reagents like toluene-4-sulfonic acid and trimethyl orthoformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The oxopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted androstanoids.
Wissenschaftliche Forschungsanwendungen
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements
Wirkmechanismus
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) involves its interaction with specific molecular targets, such as androgen receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The pathways involved include the regulation of steroidogenesis and modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenedione: A precursor to testosterone and estrogen.
Androstanediol: A metabolite of dihydrotestosterone with androgenic activity
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) is unique due to its specific structural modifications, which confer distinct biological activities compared to other androstanoids. Its hydroxyl and oxopentyl groups contribute to its unique chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H36O4 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] pentanoate |
InChI |
InChI=1S/C24H36O4/c1-4-5-6-21(27)28-16-9-11-23(2)15(13-16)14-19(25)22-17-7-8-20(26)24(17,3)12-10-18(22)23/h14,16-19,22,25H,4-13H2,1-3H3/t16-,17-,18-,19?,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
QRIUBSAPHSUKKG-WABZGIKPSA-N |
Isomerische SMILES |
CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C |
Kanonische SMILES |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


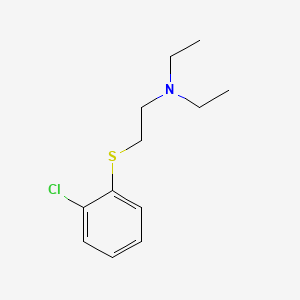
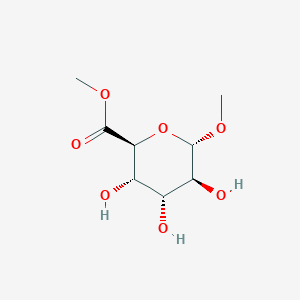
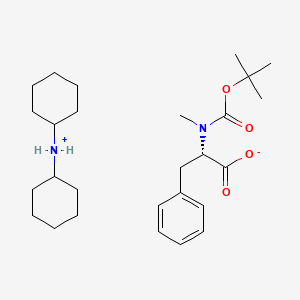
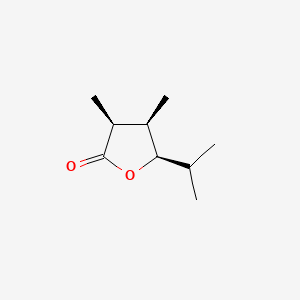


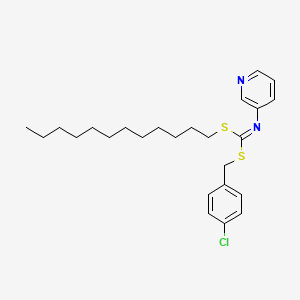
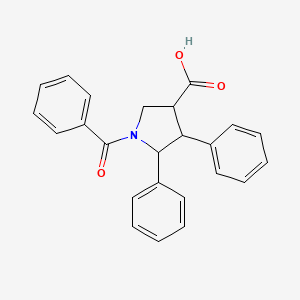
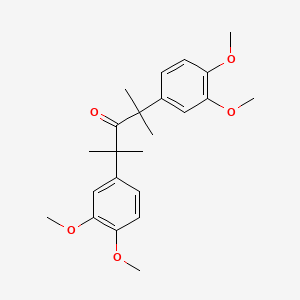
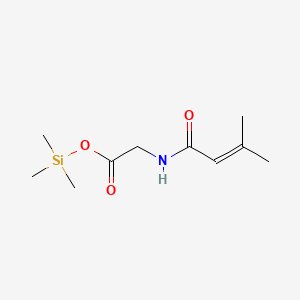
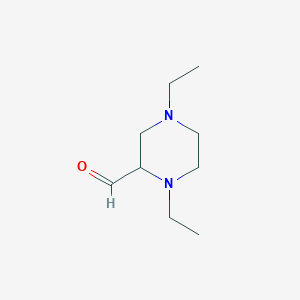
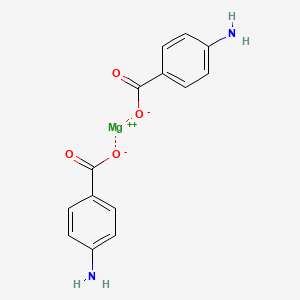

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
